Carboxy-EG6-hexadecanethiol

Self-Assembled Monolayer SAM Stability Biosensor Durability

Standard PEG-thiols with shorter alkyl chains produce SAMs prone to degradation and baseline drift in long-term biosensor experiments. Carboxy-EG6-hexadecanethiol solves this with a C16 anchor that strengthens lateral van der Waals interactions, directly improving monolayer stability. • Extended Sensor Lifetime: C16 chain enhances SAM packing density, enabling robust, reusable SPR/QCM chips over multiple assay cycles. • Low Non-Specific Binding: The EG6 spacer creates a hydrophilic, protein-resistant surface, maximizing signal-to-noise ratios in complex biological matrices. • Defined Bioconjugation: Terminal carboxyl group enables precisely controlled covalent attachment of ligands, antibodies, or capture molecules via standard EDC/NHS chemistry. Supplied at ≥95.0% purity (HPLC) to ensure batch-to-batch consistency in surface quality-a critical factor for reproducible label-free biosensing and IVD nanoparticle functionalization.

Molecular Formula C30H60O9S
Molecular Weight 596.9 g/mol
Cat. No. B12377489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxy-EG6-hexadecanethiol
Molecular FormulaC30H60O9S
Molecular Weight596.9 g/mol
Structural Identifiers
SMILESC(CCCCCCCCS)CCCCCCCOCCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C30H60O9S/c31-30(32)29-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-28-40/h40H,1-29H2,(H,31,32)
InChIKeyJFUYDMXTCVUDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carboxy-EG6-hexadecanethiol Overview


Carboxy-EG6-hexadecanethiol (CAS 1432697-96-5) is a bifunctional alkanethiol derivative specifically designed for the fabrication of carboxyl-terminated self-assembled monolayers (SAMs) on gold surfaces . Its molecular structure comprises a 16-carbon alkyl chain (hexadecane), a hydrophilic hexa(ethylene glycol) (EG6) spacer, and a terminal carboxylic acid group. This architecture combines a robust thiol-gold anchor with a well-defined, flexible linker, and a chemically active end-group for subsequent bioconjugation. The compound is a white to slightly yellow solid with a reported purity of ≥95.0% (HPLC) and a molecular weight of 596.86 g/mol (C30H60O9S) . It is commercially available as a specialized reagent for surface functionalization in biosensor development, SPR/QCM chip preparation, and nanoparticle modification, with typical procurement sizes in the 10 mg to 250 mg range .

Designed for carboxyl-terminated SAMs on gold surfaces
Hexadecyl (C16) anchor supports monolayer stability
EG6 spacer promotes non-fouling background in biosensing
Carboxyl end-group ready for EDC/NHS bioconjugation

Carboxy-EG6-hexadecanethiol Substitution Risks


Direct substitution of Carboxy-EG6-hexadecanethiol with other commercially available PEG-thiols (e.g., Carboxy-EG6-undecanethiol, HS-PEG-COOH polymers, or hydroxyl-terminated analogs) carries a significant risk of altering critical experimental parameters. While the functional groups (thiol, carboxyl, EG spacer) appear similar, the specific lengths of the alkyl anchor (C16) and the EG6 spacer are not arbitrary and have been shown in foundational SAM studies to profoundly influence the resulting monolayer's packing density, stability, and biological inertness [1]. A shorter alkyl chain (e.g., C11 in Carboxy-EG6-undecanethiol) leads to a less stable monolayer due to weaker intermolecular van der Waals interactions . Furthermore, the length of the ethylene glycol (EG) segment directly impacts the ability of the surface to resist non-specific protein adsorption, a primary function of this reagent class [1]. Assuming that any compound with similar functional motifs will yield the same surface properties is not supported by the literature. The evidence presented in Section 3 details how this specific architecture—the combination of a C16 alkyl chain, an EG6 spacer, and a terminal carboxyl—translates into a quantifiably distinct performance profile that is essential for reproducibility in demanding surface science applications [2].

Alkyl chain length mismatch
Shorter C11 analogs may reduce van der Waals packing and SAM stability compared to the C16 anchor.
EG spacer variance
Different EG repeat lengths can alter protein resistance; EG6 performance may not transfer to EG3 or EG4 variants.
Polydisperse PEG-thiol alternatives
Polydisperse HS-PEG-COOH lacks structural definition, risking batch-dependent surface properties and reproducibility.

Carboxy-EG6-hexadecanethiol Key Evidence


Enhanced Monolayer Stability

The 16-carbon alkyl chain of Carboxy-EG6-hexadecanethiol provides a demonstrably more stable SAM compared to its closest commercial analog, Carboxy-EG6-undecanethiol (C11 alkyl chain). This is a class-level inference based on the well-established principle that longer alkyl chains in alkanethiol SAMs increase intermolecular van der Waals interactions, leading to higher packing density and greater thermal and chemical stability [1]. A direct procurement implication is that the C16 variant is explicitly cited by vendors as an upgrade over shorter-chain PEG-thiol SAM reagents for stability-critical applications [2].

Monolayer Stability
Class-level
C16 anchor improves packing vs. C11 analog
Supports selection for long-term biosensor chip stability
Class-level inference; direct comparison data to verify
Self-Assembled Monolayer SAM Stability Biosensor Durability

Non-Fouling Properties from EG6 Spacer

The hexa(ethylene glycol) (EG6) segment is critical for creating a non-fouling surface. Foundational studies demonstrate that SAMs formed from EG6-terminated alkanethiols on gold exhibit a crystalline helical OEG phase that is highly resistant to protein adsorption [1]. For instance, mixed SAMs containing EG6 groups were shown to quantitatively resist the adsorption of four model proteins (RNase A, lysozyme, fibrinogen, and pyruvate kinase) when the fraction of methyl-terminated groups was kept below 0.5% [2]. This is a class-level inference: the EG6 moiety confers a specific, highly effective anti-fouling property that is not matched by shorter EGn analogs or other hydrophilic groups [3]. Carboxy-EG6-hexadecanethiol incorporates this essential EG6 motif with a functional carboxyl group.

Protein Resistance
Class-level
EG6 crystalline helical phase resists protein adsorption
Predictable non-fouling background for SPR/QCM assays
Configuration-dependent; confirmation on final chip advised
Protein Adsorption Resistance Biofouling Surface Plasmon Resonance (SPR)

SPR and Biacore Sensor Compatibility

SAMs based on oligo(ethylene glycol) (OEG)-terminated thiols, of which Carboxy-EG6-hexadecanethiol is a derivative, are a validated and industry-standard approach for functionalizing SPR sensor chips. This is supported by studies that have designed and characterized SAM-based sensor surfaces specifically for Biacore systems, evaluating their performance in terms of stability, biomolecule immobilization capacity, and kinetic assay performance [1]. A recent study on a related EG6-COOH linker (incorporating the same functional groups) confirmed its critical role in preventing non-specific binding and enabling sensitive protein detection via SPR [2]. This establishes the compound's relevance within a proven platform technology, differentiating it from less-tested, bespoke surface chemistries.

SPR Platform Fit
Supporting evidence
OEG-SAMs validated in Biacore and SPR sensor studies
Reduces integration risk for label-free biosensor workflows
Platform-specific validation recommended
Biosensor Surface Chemistry Biacore Surface Plasmon Resonance (SPR)

High Chemical Purity for Reproducibility

Consistent, high-purity reagents are essential for reproducible SAM formation, as even minor impurities can lead to defects and variations in monolayer properties. Carboxy-EG6-hexadecanethiol is supplied with a guaranteed purity of ≥95.0% as determined by HPLC . This level of purity is a verifiable quality attribute that ensures the user is working with a well-defined starting material. In contrast, many generic polymeric or lower-cost PEG-thiol alternatives (e.g., polydisperse HS-PEG-COOH) are not monodisperse and may have significantly lower purity or less rigorous quality control [1]. This difference in purity specification is a direct and quantifiable factor in procurement decisions for applications requiring high surface reproducibility.

Reagent Purity
Supporting evidence
≥95.0% by HPLC (reported specification)
Higher confidence in monolayer reproducibility
Specification review; compare with generic PEG-thiol purity
Reagent Purity SAM Formation Surface Chemistry

Carboxy-EG6-hexadecanethiol Application Scenarios


SPR and QCM Biosensor Chip Fabrication

For research groups and core facilities developing or using custom gold-coated SPR or QCM biosensor chips, Carboxy-EG6-hexadecanethiol is the preferred reagent when extended chip lifetime and resistance to baseline drift are critical experimental requirements. The evidence for increased SAM stability due to the C16 alkyl chain (as compared to C11 variants) directly addresses the need for robust, reusable sensor surfaces that maintain performance over multiple assay cycles or extended storage periods . The EG6 spacer ensures the essential non-fouling background, and the terminal carboxyl provides the standard coupling chemistry. The high purity (≥95.0%) minimizes the risk of batch-to-batch variability in surface quality, a common source of experimental failure in label-free biosensing [1].

Gold Nanoparticle Functionalization for IVD

In the development of gold nanoparticle (AuNP)-based lateral flow assays or other IVD platforms, a stable, biocompatible, and functionalizable coating is paramount. Carboxy-EG6-hexadecanethiol provides a dense, self-assembled monolayer on AuNPs that offers a combination of colloidal stability (from the C16 anchor) and a high density of carboxyl groups for covalent conjugation of antibodies or other capture molecules. The EG6 spacer creates a hydrophilic, non-fouling surface that minimizes non-specific aggregation and background signal in complex biological matrices like serum or plasma . This reagent is therefore a strategic procurement choice over simpler PEG-thiols when the application demands high signal-to-noise ratios and robust conjugate stability during storage and use.

Defined Mixed SAMs for Ligand Density Control

Researchers investigating the effect of ligand density on cell behavior or protein binding require surfaces where the spacing and presentation of bioactive molecules can be precisely controlled. The well-defined molecular structure of Carboxy-EG6-hexadecanethiol makes it an ideal component in mixed SAMs with a hydroxyl-terminated diluent, such as Hydroxy-EG3-hexadecanethiol . By co-adsorbing these two molecules from solution, one can systematically tune the surface density of carboxyl groups available for bioconjugation. The evidence for the specific, protein-resistant properties of the EG6 motif ensures that the diluent regions of the surface remain inert, allowing the user to attribute cellular responses solely to the immobilized ligand. This level of experimental control is not easily achieved with polydisperse or structurally ill-defined PEG alternatives [1].

Application
Selection Property
Validation Focus
SPR / QCM biosensor chip research
Hexadecyl anchor & EG6 non-fouling layer
Baseline drift and chip lifetime under flow
AuNP-based IVD assay development
Colloidal stability & carboxyl loading density
Signal-to-noise ratio in complex biological matrices
Ligand density studies in mixed SAMs
Defined EG6 diluent property
Inert background validation for controlled bioactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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